methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Description
“Methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” is a chemical compound with the molecular formula C19H15ClO5 . Its average mass is 358.772 Da and its mono-isotopic mass is 358.060791 Da .
Synthesis Analysis
The synthesis of coumarin heterocycles, which include the “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point is above 350°C . Its IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone .Future Directions
Properties
IUPAC Name |
methyl 4-[(6-chloro-4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-7-18(21)25-16-9-17(15(20)8-14(11)16)24-10-12-3-5-13(6-4-12)19(22)23-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHTCWVTFWRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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